molecular formula C54H108FeO6 B13827181 Stearic Acid Iron(III) Salt

Stearic Acid Iron(III) Salt

Cat. No.: B13827181
M. Wt: 909.3 g/mol
InChI Key: LHGDCRMACPQXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Metal Carboxylates in Advanced Materials Science and Catalysis

Metal carboxylates, often referred to as metal soaps, are a class of compounds where a metal ion is bonded to one or more carboxylate anions derived from carboxylic acids. pgmsmetal.com The versatility of these compounds stems from the ability to vary both the metal cation (e.g., cobalt, zinc, iron, neodymium) and the organic carboxylate chain (e.g., octoates, neodecanoates, stearates), which allows for the creation of a wide array of chemicals with unique properties. umicore.com

In advanced materials science, metal carboxylates are indispensable. They serve as precursors for the synthesis of metal or metal oxide nanoparticles through processes like thermal decomposition. researchgate.netgoogle.com The structure and nature of the metal carboxylate precursor can significantly influence the size, shape, and composition of the resulting nanoparticles, which are critical for applications in electronics, magnetics, and biotechnology. acs.orgnih.gov Furthermore, they are used as stabilizers in plastics, corrosion inhibitors, and adhesion promoters, notably in the tire industry to enhance the bond between rubber and steel cords. pgmsmetal.comumicore.comdic-global.com

In the field of catalysis, metal carboxylates are powerful and versatile agents. umicore.com They function as accelerators and curing agents in various polymerization reactions. dic-global.com For instance, cobalt and manganese carboxylates accelerate the curing of unsaturated polyester (B1180765) resins, while cobalt and nickel carboxylates are used as polymerization catalysts for synthetic rubbers. umicore.comdic-global.com They are also employed as driers in paints, coatings, and printing inks, where they promote the oxidative polymerization of resins, leading to faster drying and curing of the film. umicore.comdic-global.com The catalytic activity is also harnessed in organic synthesis, such as in the oxidation of cyclohexane (B81311) to produce raw materials for nylon. dic-global.com

Significance of Stearic Acid Iron(III) Salt within Coordination Chemistry and Applied Sciences

The significance of this compound lies in its unique structural characteristics and its resulting utility in specialized applications. In coordination chemistry, Iron(III) stearate (B1226849) is not a simple ionic salt but forms complex polynuclear structures. acs.orgnih.gov Research has shown that it is often a mixture of complex cations. One identified structure is a trinuclear iron cluster, [Fe₃(μ₃-O)St₆(H₂O)₃]⁺, where 'St' represents the stearate ligand. acs.orgepa.gov More recent and detailed investigations have revealed that Iron(III) stearate (FeSt₃) is predominantly a mixture containing a larger polynuclear complex, [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂–₂ₓ]St, along with some of the Fe₃O-based trimers and free stearic acid. acs.orgnih.gov These polynuclear iron complexes are arranged in lamellar structures, with planes of the iron polycations separated by the long stearate chains. acs.orgnih.gov This complex coordination environment is crucial as it dictates the compound's reactivity and properties.

In the realm of applied sciences, one of the most prominent roles of Iron(III) stearate is as a precursor in nanotechnology. researchgate.net It is widely used in the thermal decomposition process to synthesize iron oxide nanoparticles with controlled size and shape. acs.orgnih.gov The stability of iron stearate and the specific nature of its polynuclear structure are key factors that influence the nucleation and growth mechanisms of the resulting nanoparticles, which have applications in fields like magnetic data storage and biomedicine. acs.org

Furthermore, Iron(III) stearate is utilized as a pro-degradant additive in the manufacturing of oxo-biodegradable plastics. researchgate.netbibliotekanauki.pl It acts as a catalyst to accelerate the degradation of polymers like polyethylene (B3416737) and polypropylene (B1209903) when exposed to heat and UV light. bibliotekanauki.plresearchgate.net It also finds use as a catalyst in various organic reactions and as an additive in lubricating oils and greases. researchgate.net

Historical Development and Key Milestones in this compound Research

The use of Iron(III) stearate in industrial applications predates its detailed scientific characterization. It has been used for many years as a photosensitizer additive in plastics research due to its low toxicity and effectiveness. google.com Early synthesis methods typically involved saponification-double decomposition reactions, for instance, reacting sodium stearate with a soluble iron salt like iron(III) chloride. researchgate.netbibliotekanauki.plgoogle.com

A notable milestone in the scientific understanding of this compound came from research in the 1990s. A 1994 study by Abrahamson and Lukaski focused on the synthesis and characterization of iron stearate compounds. epa.gov They prepared a trinuclear iron(III) stearate cluster, [Fe₃O(St)₆(H₂O)₃][St], and noted that the commercially available "ferric stearate" was often an impure mixture of this trimer and free stearic acid. epa.gov This work highlighted the complex nature of the compound beyond a simple salt structure and provided detailed spectroscopic data. epa.gov

The turn of the 21st century saw a surge in interest in Iron(III) stearate, driven by the rise of nanotechnology. Its role as a reliable precursor for iron oxide nanoparticles became a major focus of research. researchgate.netacs.org This led to the development of alternative synthesis methods, such as the direct reaction of stearic acid with soluble iron salts in the presence of a catalyst, aimed at producing a more consistent and pure product for nanoparticle synthesis. google.com

A significant recent milestone was achieved in 2021 with a study published in Inorganic Chemistry. acs.orgnih.gov This research provided an unprecedentedly detailed look into the molecular structure and composition of iron stearate precursors. Using advanced characterization techniques, the study deciphered the complex polynuclear structures of both Iron(II) and Iron(III) stearates, revealing that the latter is primarily composed of large, seven-iron core clusters. acs.orgnih.gov This work provided a deeper understanding of how the precursor's structure directly influences the formation of nanoparticles, marking a key advancement in the rational design of nanomaterials. acs.org

Table of Mentioned Chemical Compounds

Table 2: Chemical Compounds Mentioned in this Article
Compound NameChemical Formula
Bismuth OxideBi₂O₃
Cellulose AcetateVaries
Cobalt CarboxylatesVaries
CyclohexaneC₆H₁₂
Iron(II) StearateFe(C₁₈H₃₅O₂)₂
Iron(III) ChlorideFeCl₃
Iron(III) OxideFe₂O₃
Iron(III) StearateC₅₄H₁₀₅FeO₆ or Fe(C₁₈H₃₅O₂)₃
Manganese CarboxylatesVaries
Neodymium CarboxylatesVaries
Nickel CarboxylatesVaries
Poly(butylene adipate-co-terephthalate) (PBAT)Varies
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)Varies
Poly(lactic acid) (PLA)(C₃H₄O₂)n
Polyethylene(C₂H₄)n
Polypropylene(C₃H₆)n
Sodium Hydroxide (B78521)NaOH
Sodium StearateC₁₈H₃₅NaO₂
Stearic AcidC₁₈H₃₆O₂
Thermoplastic Starch (TPS)Varies
Zinc CarboxylatesVaries
Zinc OxideZnO

Properties

Molecular Formula

C54H108FeO6

Molecular Weight

909.3 g/mol

IUPAC Name

iron;octadecanoic acid

InChI

InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);

InChI Key

LHGDCRMACPQXQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Fe]

Origin of Product

United States

Synthetic Methodologies and Preparative Techniques for Stearic Acid Iron Iii Salt

Solution-Phase Precipitation Methods

Precipitation from a solution is the most common approach for producing iron(III) stearate (B1226849). This involves the reaction of precursors in a liquid medium, leading to the formation of the insoluble metal soap, which can then be isolated.

The saponification-metathesis method, also known as double decomposition, is a widely employed two-step process for synthesizing iron(III) stearate. google.comresearchgate.net This route is favored for its potential to produce a high-purity product with a narrow melting point range and an iron content close to the theoretical value. google.com

The first step is saponification, where stearic acid is reacted with an alkali solution, typically sodium hydroxide (B78521), to form a water-soluble soap, sodium stearate. google.com The second step is the metathesis reaction, where a soluble iron(III) salt, such as ferric chloride or ferric sulfate (B86663), is introduced to the sodium stearate solution. researchgate.netresearchgate.net This causes the precipitation of the water-insoluble iron(III) stearate, which can be separated by filtration, followed by washing and drying. google.com

The general chemical equations for this process are:

Saponification: C₁₇H₃₅COOH (Stearic Acid) + NaOH (Sodium Hydroxide) → C₁₇H₃₅COONa (Sodium Stearate) + H₂O

Metathesis: 3C₁₇H₃₅COONa (Sodium Stearate) + FeCl₃ (Ferric Chloride) → Fe(C₁₇H₃₅COO)₃ (Iron(III) Stearate)↓ + 3NaCl

A patented improvement on this method emphasizes careful control of reaction conditions to ensure the complete conversion of stearic acid, yielding a product free of the starting acid. google.com This process can achieve yields in the range of 93.8% to 95.1%. google.com

ParameterConditionReference
Saponification ReactantsStearic Acid, Sodium Hydroxide Solution (0.5%-3%) google.com
Saponification Temperature90-95°C google.com
Saponification pH9-10 google.com
Metathesis ReactantsSodium Stearate Solution, Soluble Iron(III) Salt Solution (1%-10%) google.com
Metathesis TemperatureSodium Stearate solution cooled to 60-80°C; Iron salt solution preheated to 50-70°C google.com
Final Reaction pH3-4 google.com
Product Yield93.8%-95.1% google.com

A more direct synthetic approach involves the reaction of stearic acid with an iron compound, such as an iron oxide or a soluble iron salt, at elevated temperatures. This method offers a more streamlined process by eliminating the intermediate saponification step. One variation involves reacting stearic acid directly with an iron oxide at temperatures between 150–200°C.

However, this pathway presents challenges. Since stearic acid is insoluble in water, and many common iron salts are used as aqueous solutions, creating a homogeneous reaction system often requires the addition of an organic solvent, which can increase production costs. google.com While potentially more efficient in terms of time and labor, the direct reaction method demands rigorous control over process parameters to achieve a desirable product.

Factors Influencing Synthetic Outcomes and Product Heterogeneity

The final characteristics of iron(III) stearate are highly dependent on the precise control of several key reaction parameters. Variations in these factors can lead to products with different stoichiometries, purities, and physical properties.

The stoichiometry of the final product is critically dependent on the oxidation state of the iron precursor and the molar ratios of the reactants. The use of an iron(II) salt, such as ferrous chloride (FeCl₂), will lead to iron(II) stearate (FeSt₂), whereas an iron(III) salt like ferric chloride (FeCl₃) is required for iron(III) stearate (FeSt₃). researchgate.net

Research has shown that the product marketed as "ferric stearate" is frequently not a simple mononuclear compound. epa.gov Instead, it is often a complex mixture. A common species identified is a trinuclear iron(III) stearate cluster with the formula [Fe₃O(St)₆(H₂O)₃]⁺St⁻ (where St⁻ is the stearate anion). epa.gov The formation of such polynuclear clusters highlights the complexity of iron carboxylate chemistry and the challenges in achieving a stoichiometrically pure FeSt₃ compound. Synthesis tests have sometimes yielded products with an over-stoichiometric amount of iron, indicating that the reaction did not proceed to completion to form pure iron(III) stearate. researchgate.net

The solvent system plays a crucial role in the synthesis of iron(III) stearate. In the saponification-metathesis route, the reaction is typically carried out in an aqueous medium, as sodium stearate is soluble in water. google.com However, some procedures incorporate co-solvents. For instance, an ethanol/water mixture has been used as the solvent for the preparation of the trinuclear iron(III) stearate cluster from ferrous sulfate and sodium stearate. epa.gov

In direct reaction pathways, where stearic acid's insolubility in water is a factor, the choice of solvent is critical. google.com To facilitate a homogeneous reaction between stearic acid and a water-soluble iron salt, an organic solvent system is often necessary. google.comgoogle.com The use of different solvent systems can affect reaction rates, yields, and the ease of product purification.

Temperature and pH are critical control parameters in the synthesis of iron(III) stearate, significantly impacting reaction kinetics, product formation, and purity. icm.edu.pl

In the saponification-metathesis method, specific pH and temperature ranges are essential for each step. The initial saponification of stearic acid is conducted at a high temperature (90-95°C) and in an alkaline pH range (9-10) to ensure complete formation of sodium stearate. google.com For the subsequent precipitation step, the temperature is carefully controlled (50-80°C), and the reaction proceeds until the pH of the solution becomes acidic (3-4), signaling the completion of the precipitation. google.com Failure to control these parameters can lead to incomplete reactions and the formation of undesirable byproducts. google.com

For direct reaction methods, elevated temperatures, often in the range of 125-175°C, are required to drive the reaction. google.com Careful control of pH is also noted as a key challenge in this route. The pH of the aqueous phase can influence the hydrolysis of Fe(III) ions, which is a complex process that can lead to the formation of various hydrated iron complexes and oxides, thereby affecting the purity of the final iron stearate product. researchgate.net

Influencing FactorParameter DetailsImpact on SynthesisReference
StoichiometryIron precursor oxidation state (Fe²⁺ vs. Fe³⁺)Determines formation of Iron(II) vs. Iron(III) stearate.
Molar ratios of reactantsAffects product purity and can lead to complex structures like [Fe₃O(St)₆(H₂O)₃]⁺St⁻. epa.gov
Reaction MediumAqueous, Ethanol/water, Organic solventsAffects reactant solubility, reaction homogeneity, and cost. epa.govgoogle.comgoogle.com
pHSaponification (pH 9-10), Metathesis (final pH 3-4)Controls the completion of reaction steps and prevents side reactions like hydrolysis of iron ions. google.comresearchgate.net
TemperatureSaponification (90-95°C), Metathesis (50-80°C), Direct Reaction (125-200°C)Influences reaction rates and can prevent unwanted melting or degradation of the product. google.comgoogle.com

Role of Catalysts and Initiators in Synthesis Protocols

In the synthesis of stearic acid iron(III) salt, the term "catalyst" is not always used in the traditional sense of a substance that increases the reaction rate without being consumed. Instead, certain agents are introduced to facilitate the reaction, improve yield, or influence the product's final properties. For instance, in some patented methods for preparing iron stearate, a "catalyzer" is included in the reaction mixture of stearic acid and a soluble iron salt. google.com One patent specifies the use of zinc oxide as a catalyst in a process involving the reaction of a sodium stearate solution with a soluble iron salt solution. google.com Another method mentions treating stearic acid with iron chloride in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.org

The role of these substances can be multifaceted. They may act as pH modifiers, complexing agents, or influence the crystalline structure of the precipitate. For example, the pH of the reaction medium is a critical parameter in the precipitation of metal soaps, and the addition of a basic substance can drive the reaction to completion.

The term "initiator" is less commonly associated with the synthesis of the iron(III) stearate salt itself. Instead, initiators are more relevant in the context of downstream applications of metallic soaps, such as in polymerization reactions where the metallic soap may act as a catalyst or stabilizer. google.com For the synthesis of the salt, the primary reactants—stearic acid (or its salt) and an iron(III) salt—are the key components driving the formation of the product.

Impact of Precursor Purity on Resultant Product Characteristics

The purity of the precursors, namely stearic acid and the iron(III) salt, is a critical factor that significantly influences the characteristics of the final this compound. The presence of impurities can affect the product's color, melting point, solubility, and performance in its intended applications.

A common issue in the widely used saponification-metathesis (double decomposition) method is the presence of unreacted stearic acid in the final product. google.com This can occur if the initial saponification of stearic acid with an alkali (like sodium hydroxide) is incomplete. google.com The residual stearic acid can make the product greasy or waxy and lower its melting point. google.com Furthermore, if the product contains unreacted stearic acid, it can coagulate into lumps, making the subsequent washing and filtration steps more difficult. google.com

Another source of contamination is the byproduct of the double decomposition reaction, such as sodium chloride or sodium sulfate, if not thoroughly washed from the precipitated iron(III) stearate. The presence of these residual salts can be detrimental to the performance of the iron(III) stearate, for example, when it is used as a pro-oxidant additive in plastics. While a very high purity may not be necessary for all applications, the absence of unreacted sodium stearate or stearic acid is often a crucial requirement.

Commercially available "ferric stearate" can sometimes be a mixture of stearic acid and a trinuclear iron cluster, rather than a pure compound. epa.gov The composition of the iron source itself can also introduce variability. The hydrolysis of iron(III) salts can be complex, leading to the formation of various hydrated and polynuclear iron species in solution before they react with the stearate. researchgate.net This can ultimately affect the structure and properties of the resulting iron stearate complex.

Table 1: Impact of Precursor Purity on Iron(III) Stearate Characteristics

Precursor ImpurityEffect on Final ProductReference
Unreacted Stearic AcidLowered melting point, waxy consistency, difficulty in washing and filtration. google.com
Residual Sodium SaltsCan negatively impact performance in specific applications (e.g., as a pro-oxidant).
Complex Iron Hydrolysis SpeciesCan lead to the formation of polynuclear iron clusters instead of a simple salt, affecting the product's structure. epa.govresearchgate.net
Other Fatty AcidsIf industrial-grade stearic acid (often a mix with palmitic acid) is used, the product will be a mixture of iron stearate and iron palmitate. google.com

Scale-Up Considerations and Industrial Synthesis Approaches

The industrial production of this compound primarily relies on methods that are cost-effective, efficient, and yield a product with consistent quality. The most common industrial methods are the double decomposition (precipitation) method and the fusion process. google.com

The double decomposition method is often favored for its efficiency. researchgate.net This process typically involves two main steps: the saponification of stearic acid with an alkali (e.g., sodium hydroxide) to form sodium stearate, followed by the precipitation of iron(III) stearate upon the addition of a soluble iron(III) salt solution (e.g., ferric chloride or ferric sulfate). google.comresearchgate.net

Key considerations for scaling up this process include:

Reaction Control: Maintaining the optimal pH and temperature during both the saponification and precipitation stages is crucial for complete reaction and to obtain a product that is easy to filter. google.com

Material Handling: Efficient mixing is essential to ensure complete reaction. Industrial reactors designed for solid-liquid reactions, which can handle viscous materials and facilitate heat transfer, are often employed. offshore-technology.com

Filtration and Washing: The precipitated iron(III) stearate must be thoroughly washed to remove byproducts. The physical form of the precipitate (powdery vs. lumpy) significantly impacts the ease and efficiency of this step. google.com

Drying: The final product is typically dried to a powder. The drying temperature must be carefully controlled to avoid degradation of the product. google.com

The fusion process is another industrial method where stearic acid is directly reacted with an iron oxide or hydroxide at a high temperature, above the melting point of the resulting metallic soap. google.com This method eliminates the need for solvents and subsequent filtration and washing, but the high temperatures require more energy and specialized equipment.

The choice of the iron source (e.g., sulfate vs. nitrate) can also be a factor in large-scale production, impacting both cost and the environmental profile of the process. chemrxiv.org For industrial applications, achieving a high yield (often in the range of 93.8%-95.1% for optimized precipitation methods) and high purity (around 97-98%) is a primary goal. google.com

Table 2: Comparison of Industrial Synthesis Methods for Iron(III) Stearate

MethodDescriptionAdvantagesDisadvantagesReference
Double Decomposition (Precipitation)Two-step process: saponification of stearic acid followed by reaction with an iron(III) salt in an aqueous solution.High efficiency, good purity and yield when optimized, product is a filterable precipitate.Requires handling of large volumes of water, extensive washing needed, potential for byproduct contamination. google.comresearchgate.net
Fusion ProcessDirect reaction of stearic acid with an iron oxide or hydroxide at high temperatures.Solvent-free, no washing required, produces a molten product.High energy consumption, requires high-temperature equipment, potential for thermal degradation. google.com

Advanced Structural Elucidation and Coordination Chemistry of Stearic Acid Iron Iii Salt

Molecular and Supramolecular Architecture

The molecular and supramolecular architecture of stearic acid iron(III) salt, commonly known as iron(III) stearate (B1226849), is characterized by complex structural features that extend beyond a simple monomeric salt. Investigations have revealed that its structure is dominated by the formation of polynuclear clusters and highly organized lamellar arrangements.

Formation of Polynuclear Iron-Oxo Complexes

Iron(III) stearate does not typically exist as a simple mononuclear species but rather forms complex polynuclear iron-oxo clusters. These clusters are a recurring motif in iron carboxylate chemistry. The formation of these larger structures is influenced by the hydrolysis and condensation of iron(III) ions during synthesis. scispace.comacs.org

Detailed characterization of iron stearate synthesized from iron(III) chloride has revealed a mixture of species, predominantly a heptanuclear complex with the proposed formula [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]⁺, alongside some trinuclear oxo-centered clusters, specifically [Fe₃(μ₃-O)St₆·xH₂O]⁺. scispace.comacs.orgfigshare.com The presence of μ₃-oxo bridges, where a central oxygen atom is bonded to three iron centers, is a key feature of these trinuclear units. doi.orgepa.gov Vibrational spectroscopy has identified bands around 600 cm⁻¹ that are attributed to the asymmetric stretching of the Fe₃O core, confirming the presence of these oxo-centered trimers. doi.org The formation of these larger polynuclear complexes is more pronounced with iron(III) compared to iron(II) due to the higher hydrolysis and condensation rates of the Fe³⁺ ion. scispace.comacs.org

The general structure of these basic iron(III) carboxylates can be represented as [Fe₃O(RCOO)₆L₃]⁺, where L can be a neutral ligand like water. stackexchange.com In the case of iron(III) stearate, the stearate anions (St⁻) and water molecules act as ligands coordinating to the iron centers. epa.gov

Complex Identified in Iron(III) StearateProposed FormulaKey Structural Feature
Heptanuclear Complex[Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]⁺A larger, more condensed iron-oxo core.
Trinuclear Complex[Fe₃(μ₃-O)St₆·xH₂O]⁺A central μ₃-oxo bridge connecting three iron atoms. scispace.comacs.orgfigshare.comepa.gov

Lamellar and Layered Structural Arrangements

At the supramolecular level, iron(III) stearate exhibits a well-defined lamellar structure. scispace.com This layered arrangement is a common feature among metal soaps, where planes of the polar metal carboxylate headgroups are separated by the long, nonpolar hydrocarbon tails of the stearate ligands. This organization results in a quasi-two-dimensional system.

The structure consists of distinct planes of the polynuclear iron complexes, which are separated by the long alkyl chains of the stearate ligands. scispace.com These stearate chains typically adopt an all-trans conformation, allowing for efficient packing and the formation of these ordered layers. scispace.comresearchgate.net This highly organized architecture is confirmed by techniques such as X-ray Diffraction (XRD), which shows characteristic peaks corresponding to the long spacing between the layers. The resulting material is a waxy solid, with its physical properties, such as solubility in nonpolar solvents, being heavily influenced by this layered structure.

Carboxylate Coordination Modes (e.g., Bridging, Chelating)

The stearate ligands coordinate to the iron centers within the polynuclear clusters through various modes, primarily bridging and chelating. doi.org In the bridging mode , the carboxylate group spans two different iron centers. researchgate.netresearchgate.net This mode is crucial in the formation and stability of the polynuclear iron-oxo framework. doi.org In the chelating mode , both oxygen atoms of the carboxylate group bind to the same iron atom. researchgate.netresearchgate.net

Studies suggest that iron(III) stearate predominantly features a bridging coordination of the carboxylate groups, which may also involve water molecules in the bridging structure. doi.org The differentiation between these coordination modes is often accomplished by analyzing the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group in infrared spectra. doi.org A mix of bridging and chelating coordinations is often observed, which is consistent with the complex, lamellar structure of the compound. doi.org

Four primary coordination structures are generally proposed for iron(III) carboxylates: ionic, unidentate, bidentate (chelating), and bridging. researchgate.net The prevalence of each configuration depends on various factors, including the synthesis conditions. researchgate.net For iron(III) stearate, the bridging and chelating bidentate modes are considered the most significant in defining its complex polynuclear and supramolecular architecture. doi.orgresearchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

Vibrational Spectroscopy (FTIR) for Ligand and Coordination Environment Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the formation of iron(III) stearate and analyzing the coordination of the stearate ligand to the iron centers. researchgate.net The key diagnostic region in the FTIR spectrum is where the carboxylate group vibrations appear.

The formation of the salt is confirmed by the disappearance of the characteristic C=O stretching vibration of free stearic acid (around 1700 cm⁻¹) and the appearance of two new bands corresponding to the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate anion (COO⁻). researchgate.net These bands typically appear around 1580 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net The absence of a significant peak at ~1700 cm⁻¹ can indicate that the product is free of unreacted stearic acid. doi.orgresearchgate.net

The frequency separation between the antisymmetric and symmetric stretching bands, Δν = (νₐₛ - νₛ), provides insight into the coordination mode of the carboxylate ligand. doi.orgscispace.com

Bridging and Chelating Modes: For iron(III) stearate, the observed Δν values often correspond to a mixture of bridging and chelating coordination modes. doi.org For instance, a Δν of approximately 94 cm⁻¹ has been associated with bidentate carboxylates, while other values can indicate bridging structures. doi.org

Unidentate Mode: A larger separation between the stretching frequencies (Δν from 200 to 300 cm⁻¹) is generally indicative of a monodentate (or unidentate) coordination, where only one oxygen atom of the carboxylate group is bound to the metal center. 911metallurgist.com

FTIR can also detect the presence of the Fe₃O core in polynuclear complexes through characteristic vibrations around 600 cm⁻¹. doi.org Furthermore, analysis of the CH₂ stretching bands can provide information about the orientation and packing of the hydrocarbon chains within the lamellar structure.

Vibrational ModeTypical Wavenumber (cm⁻¹)Structural Significance
C=O Stretch (Stearic Acid)~1700Disappears upon salt formation, indicating consumption of the carboxylic acid. researchgate.net
COO⁻ Antisymmetric Stretch (νₐₛ)~1580Appears upon salt formation; used to determine coordination mode. researchgate.net
COO⁻ Symmetric Stretch (νₛ)~1400Appears upon salt formation; used to determine coordination mode. researchgate.net
Fe₃O Asymmetric Stretch~600Indicates the presence of a trinuclear μ₃-oxo core. doi.org

X-ray Diffraction (XRD) for Crystalline Phase and Structure Determination

X-ray diffraction (XRD) is essential for determining the crystalline phase and elucidating the long-range order in solid iron(III) stearate. The technique confirms the lamellar structure characteristic of metal soaps. XRD patterns of metal stearates typically show a series of intense, sharp peaks at low diffraction angles (low 2θ values). researchgate.netcambridge.org These peaks correspond to the different orders of diffraction from the planes of the metal-carboxylate headgroups and represent the long d-spacing between these layers. cambridge.org

The position of these low-angle peaks can be used to calculate the interlayer spacing, providing direct evidence for the layered arrangement of the polynuclear iron units and the intercalated stearate chains. The presence of multiple, well-defined diffraction peaks indicates a high degree of crystalline order within the material. up.ac.za

While providing detailed information on the lamellar spacing, XRD patterns of metal stearates can be complex. The patterns can be influenced by the presence of different crystalline phases, impurities such as unreacted stearic acid, or variations in hydration. cambridge.org For example, comparisons of XRD data for different metal stearates, like zinc stearate and zinc palmitate, show that the peak positions shift to lower angles as the alkyl chain length increases, consistent with a larger interlayer spacing. researchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Local Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron nuclei, making it invaluable for characterizing iron(III) stearate. wikipedia.org The technique provides critical information about the oxidation state, spin state, and coordination geometry of the iron centers within the compound. wikipedia.orgnih.gov

The key parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting. wikipedia.orgijfmr.com For iron(III) stearate, the iron is in the +3 oxidation state (a 3d⁵ configuration). In a typical high-spin configuration, as expected for carboxylate ligands, the five d-electrons are unpaired.

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is directly related to the oxidation state. ijfmr.com High-spin iron(III) compounds typically exhibit isomer shifts in a characteristic range, distinguishing them clearly from high-spin iron(II) compounds. nih.gov

Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient (EFG) at the nucleus. ijfmr.com A non-zero ΔEQ in iron(III) stearate indicates a distortion from a perfect cubic symmetry around the iron atom, providing insight into the coordination environment. ijfmr.com The high-spin Fe(III) ion has a spherically symmetric charge distribution, so any observed quadrupole splitting is due to asymmetries in the surrounding ligand field.

Magnetic Hyperfine Splitting: At sufficiently low temperatures, paramagnetic compounds like iron(III) stearate can exhibit magnetic ordering, resulting in the splitting of the Mössbauer spectrum into a six-line pattern. This provides information on the magnetic properties of the material.

The analysis of these parameters confirms the presence of Fe(III) and can reveal if multiple, distinct iron environments exist within the sample, or if trace amounts of iron(II) are present as impurities. nih.govifpan.edu.pl

Mössbauer ParameterTypical Value Range for High-Spin Fe(III)Information Derived
Isomer Shift (δ)+0.2 to +0.5 mm/s (relative to iron foil)Confirms Fe(III) oxidation state
Quadrupole Splitting (ΔEQ)Variable (often > 0 mm/s)Indicates distortion from cubic symmetry; provides insight into local coordination environment

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study materials with unpaired electrons. wikipedia.org As the iron(III) ion in this compound is a paramagnetic species (high-spin d⁵, S=5/2), EPR is a powerful tool for its characterization. nih.govnih.gov

The EPR spectrum of high-spin Fe(III) is characterized by its g-factor values. nih.gov In a perfectly octahedral or tetrahedral environment, a single isotropic signal would be expected. However, in lower symmetry environments, which are common for complexes like iron(III) stearate, anisotropic spectra with multiple g-values are observed. ethz.ch

The spectrum's features provide detailed information about the electronic structure and the symmetry of the ligand field around the Fe(III) ion. For instance, the presence of a strong signal at g ≈ 4.3 is characteristic of high-spin Fe(III) in a "rhombic" or highly distorted environment. Another signal often observed for less distorted or axially symmetric systems appears at g ≈ 2.0. nih.gov The precise g-values and the lineshape of the EPR spectrum serve as a fingerprint for the specific coordination environment of the paramagnetic iron center. ethz.ch

Mass Spectrometry (e.g., MALDI-TOF) for Complex Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and structure of compounds. For large, non-volatile, and thermally sensitive molecules like metal-organic complexes, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful.

In the context of this compound, which can form large polynuclear clusters, MALDI-TOF can be used to identify these complex structures. researchgate.netepa.gov The technique involves embedding the sample in a matrix that absorbs laser energy, allowing the analyte to be desorbed and ionized gently, minimizing fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured by their time of flight to a detector.

This method can provide direct evidence for the existence of specific oligomeric or cluster species, such as the trinuclear oxo-centered complex [Fe₃O(St)₆(H₂O)₃]⁺ (where St = stearate), which has been identified as a common structural motif for iron(III) carboxylates. epa.gov By analyzing the m/z values of the peaks in the mass spectrum, researchers can confirm the molecular formula and composition of these elaborate supramolecular structures.

Microscopic Techniques (SEM, TEM, EDS) for Morphology and Elemental Distribution

Microscopic techniques are essential for characterizing the physical form, structure, and elemental composition of iron(III) stearate at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of the bulk material. mdpi.com It can reveal whether the compound exists as an amorphous powder, crystalline particles, or an ordered film, providing information on particle size, shape, and aggregation.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the visualization of the internal structure and shape of individual nanoparticles. mdpi.com Studies have used TEM to confirm the formation of specific nanostructures, such as nanoplates or nanocubes, depending on the synthesis precursors. researchgate.net Advanced techniques like 3D TEM tomography can provide even more detailed structural information. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS is an analytical technique used for elemental analysis. mdpi.com An electron beam excites atoms in the sample, causing them to emit characteristic X-rays. mdpi.com EDS detectors measure the energy of these X-rays to identify the elements present and their relative abundance. This is used to create elemental maps, confirming the distribution of iron, oxygen, and carbon throughout the sample and to detect the presence of any elemental impurities, such as sodium or chlorine from the synthesis process. researchgate.net

TechniquePrimary Information ObtainedExample Application for Iron(III) Stearate
SEMSurface morphology, particle size, and shapeImaging the overall structure of the synthesized powder
TEMInternal structure, crystallite shape, and size at the nanoscaleConfirming the formation of nanoplates or nanocubes researchgate.net
EDSElemental composition and distributionMapping Fe, C, and O; identifying Na or Cl impurities researchgate.net

Hydrolysis and Condensation Phenomena in Iron(III) Carboxylate Systems

The chemistry of iron(III) carboxylates, including stearate, is significantly influenced by the presence of water. Iron(III) ions have a strong tendency to undergo hydrolysis in aqueous or moist environments. researchgate.net This process involves the coordination of water molecules to the iron center, followed by deprotonation to form hydroxo (Fe-OH) species. acs.orgnih.gov

These initial hydrolysis products are highly reactive and can undergo subsequent condensation reactions, where two iron centers become linked by eliminating a water molecule. This results in the formation of µ-hydroxo (Fe-(OH)-Fe) or µ-oxo (Fe-O-Fe) bridges. researchgate.net

This step-wise hydrolysis and condensation process leads to the formation of progressively larger polynuclear species. researchgate.net In iron(III) carboxylate systems, this phenomenon commonly results in the self-assembly of stable, oxo-centered trinuclear clusters. A well-characterized example is the [Fe₃(µ₃-O)(O₂CR)₆L₃]⁺ core (where R is the alkyl chain of the carboxylate and L is a neutral ligand like water). epa.gov For iron(III) stearate, this structure takes the form of [Fe₃O(stearate)₆(H₂O)₃]⁺, which represents a thermodynamically favored arrangement. epa.gov The long stearate chains then radiate outwards from this inorganic core. Understanding these fundamental hydrolysis and condensation pathways is crucial for explaining the structure and properties of commercially available and synthesized iron(III) stearate. epa.gov

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound C₅₄H₁₀₅FeO₆
Iron(III) Hydroxide (B78521) Fe(OH)₃
Goethite α-FeO(OH)
Hematite α-Fe₂O₃
Sodium Stearate C₁₈H₃₅NaO₂

Thermal Decomposition, Pyrolysis, and Degradation Kinetics of Stearic Acid Iron Iii Salt

Thermal Behavior and Associated Phase Transitions

The thermal behavior of stearic acid iron(III) salt is characterized by several phase transitions upon heating. Differential Scanning Calorimetry (DSC) analysis reveals a series of endothermic events, indicating melting and other phase changes. Commercial iron(III) stearate (B1226849) often contains residual stearic acid, which can complicate the interpretation of thermal data. The gradual disappearance of thermal bands between 65°C and 80°C can signify the consumption of this unreacted stearic acid during analysis. researchgate.net

Studies have identified a group of endothermic peaks in the temperature range of 80°C to 150°C. researchgate.netresearchgate.net A melting point for iron(III) stearate has been reported at approximately 84°C. wikipedia.org Like other metal soaps, iron(III) stearate can exhibit complex phase behavior, including the formation of mesophases or rotator phases before complete melting. up.ac.za The structure of the compound, which often exists as a polynuclear iron cluster, also influences its thermal transitions. epa.gov

Key Thermal Events for Iron(III) Stearate
Temperature Range (°C)Observed EventMethod of ObservationReference
65 - 80Disappearance of peaks related to unreacted stearic acidDSC researchgate.net
~84Melting PointVarious wikipedia.org
80 - 150Group of endothermic peaks (melting, phase transitions)DSC researchgate.netresearchgate.net

Multi-Stage Pyrolysis Pathways and Decomposition Products

The pyrolysis of this compound proceeds through multiple stages, involving the breakdown of both the carboxylate head and the long hydrocarbon tail. While specific pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies on iron(III) stearate are not extensively detailed in the literature, the general decomposition pathway for metal carboxylates can be described.

The initial step is typically decarboxylation, where the carboxylate group breaks down, releasing carbon dioxide. This is followed by the fragmentation of the long stearate hydrocarbon chains. This process generates a complex mixture of smaller, more volatile organic molecules, such as alkanes, alkenes, and ketones. The final solid residue consists of iron-containing compounds, primarily iron oxides. The precise composition of the volatile products can be identified using techniques like Py-GC-MS, which separates the fragments chromatographically and identifies them by their mass-to-charge ratio. unipi.itresearchgate.net

Degradation Kinetics and Activation Energy Determination

The kinetics of thermal degradation are critical for controlling the synthesis of nanoparticles from iron(III) stearate precursors. The decomposition rate influences the generation of monomers, which in turn affects the nucleation and growth steps of the resulting particles. researchgate.net For instance, the decomposition kinetics of iron(II) stearate differ from those of iron(III) stearate, with the former decomposing at lower temperatures, which tends to favor nucleation over growth, leading to smaller nanoparticles. nih.gov

Formation of Iron-Containing Solid Residues (e.g., Iron Oxides, Magnetite)

The thermal decomposition of this compound is a widely used method for synthesizing iron oxide nanoparticles with controlled shapes and compositions. researchgate.netnih.gov The final solid residue is typically a form of iron oxide, with the specific phase and morphology depending heavily on the reaction conditions and the nature of the precursor.

Research has shown that the initial phase formed is often wüstite (Fe₁₋ₓO), which is subsequently oxidized to more stable forms like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). nih.govresearchgate.net The use of a dehydrated iron(III) stearate precursor is crucial for obtaining well-defined nanocubes, which often present a core-shell structure of wüstite and magnetite (Fe₁₋ₓO@Fe₃₋ₓO₄). researchgate.netnih.govresearchgate.net The choice of precursor and the presence of surfactants or co-ligands play a major role in determining the final product morphology.

Influence of Precursor on Iron Oxide Nanoparticle Formation
PrecursorKey ConditionPrimary Solid ProductMorphologyReference
Iron(III) Stearate (FeSt₃)Dehydrated, with sodium oleate (B1233923)/oleic acidFe₁₋ₓO@Fe₃₋ₓO₄ (Wüstite@Magnetite)Nanocubes researchgate.netnih.gov
Iron(II) Stearate (FeSt₂)Dehydrated, with sodium oleate/oleic acidIron OxideNanoplates or rounded cubes nih.gov
Iron(III) Stearate (FeSt₃)HydratedIron OxideLess defined, heterogeneous shapes researchgate.net

Mechanistic Insights into Thermal Decomposition Processes

Recent studies have provided significant insights into the complex mechanisms governing the thermal decomposition of iron stearate, moving beyond simple nucleation and growth models.

The decomposition process is initiated by the cleavage of the iron-carboxylate bond. This involves the loss of stearate chains from the iron center. researchgate.net A proposed mechanism involves the catalytic departure of stearate chains from the polynuclear iron complex that constitutes the precursor. acs.orgfigshare.com Concurrently with the loss of the organic ligands, a reduction of the iron core occurs, with Fe(III) being reduced to Fe(II). researchgate.net This reduction is a critical step preceding the formation of the iron oxide nucleus.

Instead of a classical homogeneous nucleation process occurring freely within the solvent, the thermal decomposition of iron stearate follows a unique, confinement-driven mechanism. researchgate.net This process can be broken down into distinct steps:

Melting and Coalescence : Upon heating, the solid iron stearate particles melt and merge, forming liquid, droplet-like structures that act as self-contained "nanoreactors."

Crystalline Phase Formation : Within these nanoreactors, a previously unobserved crystalline phase of iron stearate forms in the nucleation temperature range. This step occurs simultaneously with the stearate chain loss and the Fe(III) to Fe(II) reduction.

Nucleation and Ejection : Iron oxide nuclei form inside these confining nanoreactors. Once formed, these nuclei are then expelled from the nanoreactor into the surrounding solvent, where they can subsequently grow. researchgate.net

This nanoreactor model provides a more accurate picture of the nucleation event, explaining how controlled synthesis of nanoparticles can be achieved by manipulating the precursor's initial state and the heating process. researchgate.net

Mechanistic Studies of Chemical Reactivity and Catalytic Activity of Stearic Acid Iron Iii Salt

Heterogeneous Catalysis in Organic Transformations

Stearic acid iron(III) salt, also known as iron(III) stearate (B1226849), demonstrates notable catalytic activity in a variety of organic transformations. Its utility stems from the properties of the iron(III) center, which can act as a Lewis acid and facilitate electron transfer processes. The long stearate chains provide solubility in organic media, allowing it to function as a homogeneous catalyst that can be converted in situ into heterogeneous catalytic species.

The catalytic action of iron(III) carboxylates, such as iron(III) stearate, is rooted in the versatile nature of the iron cation. Iron can exist in multiple oxidation states, most commonly +2 and +3, and this ability to cycle between them is fundamental to its catalytic prowess in both oxidation and reduction reactions nih.gov. In its +3 oxidation state, the iron center is a Lewis acid, meaning it can accept an electron pair from a substrate nih.govnih.gov. This interaction polarizes and activates the substrate, making it more susceptible to nucleophilic attack.

Iron(III) stearate has been investigated as an oil-soluble catalyst for enhancing heavy oil recovery and upgrading through processes like in-situ combustion (ISC). The good solubility of metal stearates in oil facilitates their efficient distribution throughout an oil reservoir researchgate.net. In the context of ISC, which involves injecting air into a reservoir to ignite a portion of the oil and generate heat, catalysts are employed to improve the efficiency of the combustion process.

The catalytic effect of iron(III) stearate in these applications is often attributed to its thermal decomposition to form iron oxide nanoparticles in situ researchgate.netresearchgate.net. These nanoparticles then act as heterogeneous catalysts. Studies have shown that the addition of iron-based catalysts can lead to a significant reduction in the activation energy of heavy oil, making the combustion reactions more intense drpress.org. The presence of these catalysts can also enhance the entire ISC process by creating multiple active sites on the reservoir rock drpress.org.

However, the catalytic effectiveness of iron(III) stearate in the oxidation of heavy oil has been noted in some studies to be insignificant when compared to other metal stearates, such as copper(II) stearate researchgate.net. Despite this, the low cost and widespread availability of iron compounds continue to make them attractive candidates for these applications researchgate.net. The mechanism of pyrolysis and oxidation of iron(III) stearate is a key area of research to fully understand its catalytic role in both in-situ upgrading and combustion of heavy oil researchgate.netresearchgate.net.

Below is a table summarizing the impact of different metal stearates on the low-temperature combustion (LTC) of crude oil.

CatalystOnset Temperature (°C)Peak Temperature (°C)
None278287
Copper Stearate227237
Iron StearateLower than no catalyst, but higher than copper stearateLower than no catalyst, but higher than copper stearate
Cobalt StearateLower than no catalyst, but higher than iron stearateLower than no catalyst, but higher than iron stearate
Nickel StearateLower than no catalyst, but higher than cobalt stearateLower than no catalyst, but higher than cobalt stearate

Note: The table illustrates the comparative catalytic effect, with copper stearate showing the most significant reduction in onset and peak combustion temperatures.

The selective hydrogenation of fatty acids and their esters to produce fatty alcohols is an important industrial process, as fatty alcohols are key ingredients in the production of detergents and surfactants. While various catalysts have been developed for this transformation, there is growing interest in using earth-abundant metals like iron.

Research has demonstrated the potential of iron-based catalysts in the hydrogenation of stearic acid and its derivatives to stearyl alcohol. One study reported the use of a heterogeneous iron catalyst for the selective hydrogenation of stearic acid to stearyl alcohol researchgate.net. This process is economically and environmentally attractive due to the high abundance and low cost of iron compared to other non-noble metals like cobalt and nickel researchgate.net. In that particular study, the iron catalyst was prepared by pyrolyzing an iron precursor onto an alumina support, creating an active Fe3C phase researchgate.net.

Another relevant study investigated the selective hydrogenation of ethyl stearate to stearyl alcohol using a bimetallic Cu/Fe catalyst mdpi.com. The synergy between copper and iron was found to be crucial for the catalytic activity. These findings highlight the potential of iron-containing catalytic systems in the selective hydrogenation of long-chain fatty acids and their esters.

The table below presents data from a study on the heterogeneous iron-catalyzed hydrogenation of stearic acid.

Reaction Time (hours)Stearic Acid Conversion (%)Stearyl Alcohol Yield (%)Octadecane Yield (%)
0.5>9988.6Trace
4>99Low90

Note: This data indicates a rapid conversion of stearic acid to stearyl alcohol, which is subsequently hydrogenated to octadecane over a longer reaction time.

Pro-Oxidant Activity and Oxidation Catalysis

In addition to its role in hydrogenation, iron(III) stearate can act as a pro-oxidant, catalyzing oxidation reactions. This activity is primarily due to the ability of the iron(III) ion to participate in redox cycling and facilitate the formation of reactive radical species.

Iron(III) compounds are known to catalyze the decomposition of hydroperoxides. A study on the iron(III) and copper(II) catalyzed transformations of fatty acid hydroperoxides demonstrated that iron(III) chloride converts methyl (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate and methyl (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoate into various oxygenated products like epoxy alcohols and chloroepoxides rsc.org. This reactivity highlights the ability of the iron(III) center to interact with the hydroperoxide group and initiate further chemical transformations. While this study used iron(III) chloride, the fundamental reactivity of the iron(III) ion is applicable to iron(III) stearate, which can also serve as a source of catalytically active iron(III) species. The decomposition of alkyl hydroperoxides is a key step in many oxidation processes, and the ability of iron(III) stearate to catalyze this reaction underscores its pro-oxidant nature.

The pro-oxidant activity of iron compounds is closely linked to their ability to generate reactive radical species. Iron can catalyze the formation of highly reactive oxygen species (ROS) through Fenton and Haber-Weiss-type reactions rsc.org. In the Fenton reaction, iron(II) reacts with hydrogen peroxide to produce a hydroxyl radical (•OH) and a hydroxide (B78521) ion. The resulting iron(III) can then be reduced back to iron(II) by a superoxide radical (O2•−) in the Haber-Weiss reaction, thus completing a catalytic cycle.

While these reactions are typically described with iron ions in aqueous solution, the surfaces of iron oxide nanoparticles, which can be formed from the decomposition of iron(III) stearate, are also capable of catalytically generating ROS rsc.org. Furthermore, iron(III) complexes can be used to promote the formation of radicals through other mechanisms. For instance, recent research has explored Fe(III)-based metalloradical catalysis, where the open-shell iron(III) complex itself acts as a one-electron catalyst to generate metal-stabilized organic radicals as key intermediates researchgate.net. These radical intermediates can then participate in a variety of stereoselective transformations researchgate.net. The ability of iron(III) stearate to serve as a precursor to catalytically active iron species that can generate radicals makes it a versatile compound in the field of oxidation catalysis.

Reaction Mechanisms and Intermediates in the Catalytic Activity of this compound

The catalytic efficacy of this compound, particularly in thermal decomposition and oxidation processes, is governed by complex reaction mechanisms and the formation of specific intermediates. Understanding these pathways and identifying the true catalytic species are crucial for optimizing its application in various fields, from materials science to the upgrading of heavy oils.

Investigation of Reaction Pathways through Kinetic Studies

Kinetic analyses of the thermal degradation of this compound have provided significant insights into its reaction pathways. The pyrolysis and oxidation of this compound are not single-step events but rather a sequence of reactions, each with distinct kinetic parameters.

Studies employing thermogravimetric analysis (TGA) have shown that the decomposition of iron(III) stearate begins at approximately 200°C. The initial step involves the reduction of iron(III) to iron(II), forming ferrous stearate. As the temperature increases to a range of 200°C to 300°C, a complex set of simultaneous reactions occurs: the continued conversion of iron(III) stearate to iron(II) stearate, and the decomposition of both iron(III) and iron(II) stearates to form iron oxides, such as magnetite (Fe₃O₄) researchgate.net.

Upon further heating to between 300°C and 350°C, the complete decomposition of the remaining iron stearates leads to the formation of iron(II) oxide (FeO). The final solid-state product at temperatures up to 500°C is typically Fe₃O₄, resulting from the oxidation of FeO researchgate.net.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound This table summarizes the findings from kinetic studies on the thermal decomposition of iron(III) stearate, highlighting the multi-stage nature of the reaction.

Decomposition StageTemperature Range (°C)Key ProcessesActivation Energy (Ea) Range (kJ/mol)
Initial Decomposition 200 - 300Fe(III) Stearate → Fe(II) Stearate110 - 250 researchgate.net
Intermediate Decomposition 200 - 300Fe(II) Stearate → Fe₃O₄110 - 250 researchgate.net
Fe(III) Stearate → Fe₃O₄
Final Decomposition 300 - 350Complete decomposition to FeO110 - 250 researchgate.net
Oxidation up to 500FeO → Fe₃O₄110 - 250 researchgate.net

Identification and Characterization of Active Catalytic Species

Detailed characterization studies have revealed that what is commercially sold or synthetically prepared as "this compound" is rarely a simple mononuclear compound. Instead, it is often a complex mixture whose primary components are the true active species or their immediate precursors capes.gov.br.

Spectroscopic and analytical investigations have identified that a common and significant component is a trinuclear iron(III) stearate cluster. capes.gov.br This species is described as a μ₃-oxo-bridged trinuclear complex, where three iron atoms are centered around a single oxygen atom. semanticscholar.orgresearchgate.net A specific formula identified for this cluster is [Fe₃O(St)₆(H₂O)₃]⁺St⁻ (where St⁻ is the stearate anion, C₁₇H₃₅CO₂⁻) capes.gov.br. This trinuclear structure is considered a key intermediate and precursor in catalytic processes. Commercial "ferric stearate" has been shown to be a mixture of free stearic acid and a compound similar to this iron trimer capes.gov.br.

Further research into the structure of iron stearates has uncovered even larger polynuclear complexes, particularly when synthesized from iron(III) chloride precursors. These preparations can yield mixtures containing not only the Fe₃O cluster but also larger polycations such as [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St acs.org. The formation of these larger clusters is attributed to the higher rates of hydrolysis and condensation in the iron(III) solution during synthesis acs.org.

These polynuclear iron complexes are the precursors to catalytically active species in thermal decomposition reactions, such as those used for synthesizing iron oxide nanoparticles. The proposed mechanism involves the condensation of these polycation clusters, which is initiated by the catalytic departure of stearate chains researchgate.netacs.org. This process can also involve the simultaneous reduction of Fe(III) to Fe(II) and decarboxylation events, leading to the nucleation and growth of iron oxide nanoparticles researchgate.net. Therefore, the catalytic activity originates not from a simple iron salt but from these complex, well-defined polynuclear structures.

Table 2: Identified Polynuclear Iron Stearate Species and Their Characterization This table details the complex polynuclear species identified as the active components or precursors in this compound preparations.

Identified SpeciesFormulaKey Structural FeaturesRole in Catalysis
Trinuclear Iron(III) Stearate Cluster [Fe₃O(St)₆(H₂O)₃]⁺St⁻μ₃-oxo bridged trinuclear iron core capes.gov.brsemanticscholar.orgPrimary component and active precursor in commercial "ferric stearate" capes.gov.br.
Heptanuclear Iron(III) Stearate Cluster [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]StLarger polynuclear oxo/hydroxo-bridged iron core acs.org.Formed from Fe(III) precursors; acts as a precursor for nanoparticle synthesis via condensation acs.org.

Applications of Stearic Acid Iron Iii Salt in Advanced Materials Science and Industrial Processes

Precursor in Nanomaterials Synthesis

The thermal decomposition of iron carboxylates, such as iron(III) stearate (B1226849), is a well-established and versatile method for producing iron oxide nanoparticles (IONPs) with a high degree of control over their physical and chemical properties. In this process, the iron stearate is heated in a high-boiling point organic solvent in the presence of stabilizing surfactants. The precursor decomposes at elevated temperatures, leading to the nucleation and subsequent growth of IONPs. This method is favored for its ability to yield nanoparticles that are monodisperse and highly crystalline.

Controlled Synthesis of Iron Oxide Nanoparticles (IONPs)

Iron(III) stearate serves as a key iron source in the controlled synthesis of IONPs. The thermal decomposition method allows for a clear separation between the nucleation and growth stages of particle formation, which is essential for producing nanoparticles of uniform size. nih.gov The structure of the iron stearate precursor itself, specifically whether it contains two or three stearate chains, has been shown to be a decisive factor in the resulting nanoparticle morphology. nih.gov Syntheses utilizing these precursors can produce IONPs in a tunable size range, typically from 4 to 25 nm, with low size dispersity. nih.govnih.gov The resulting IONPs, often magnetite or maghemite, exhibit superparamagnetic properties when their size is below a critical threshold (approximately 20 nm), making them suitable for a variety of specialized applications. nih.gov

Influence on Nanoparticle Size, Shape, and Morphology Control

The use of iron(III) stearate as a precursor provides significant control over the final size, shape, and morphology of the synthesized IONPs. By carefully manipulating the reaction conditions, researchers can produce a variety of shapes, including spheres, cubes, and plates. nih.gov For example, iron stearates with three stearate chains (FeSt₃) tend to produce nanocubes, while those with two chains (FeSt₂) preferentially form nanoplates under specific surfactant conditions. nih.gov The hydration level of the iron stearate precursor is also critical; dehydrated precursors are necessary to obtain well-defined nanocubes with straight faces. nih.gov This level of control is crucial as the shape of the nanoparticle has a profound effect on its magnetic and catalytic properties. nih.gov

Impact of Synthesis Parameters (e.g., Surfactants, Heating Rate) on Nanoparticle Properties

Several synthesis parameters critically influence the properties of IONPs derived from iron(III) stearate.

Surfactants: The type and ratio of surfactants are paramount for shape control. While using oleic acid alone typically yields spherical nanoparticles, the addition of sodium oleate (B1233923) can trigger the formation of faceted shapes like cubes. nih.gov A specific ratio of sodium oleate to oleic acid (e.g., 1:1 for nanocubes from FeSt₃ and 4:1 for nanoplates from FeSt₂) is often required to direct the growth towards a particular morphology. nih.gov This is attributed to the selective adsorption of the surfactant molecules onto specific crystallographic faces of the growing nanoparticle, which inhibits growth in that direction.

Heating Rate: The rate at which the reaction mixture is heated significantly affects the nucleation and growth kinetics, thereby influencing the final particle size. A rapid heating rate can lead to a more pronounced nucleation event, resulting in the formation of smaller nanoparticles. researchgate.net Conversely, a slower heating rate allows for more controlled growth, which can be manipulated to produce larger particles. researchgate.netrsc.org Studies have demonstrated that by simply controlling the heating rate, monodisperse nanoparticles ranging from 6.3 nm to 27 nm can be synthesized. researchgate.net

The interplay of these parameters allows for the fine-tuning of nanoparticle characteristics. The following table summarizes research findings on the effect of different synthesis parameters when using iron stearate precursors.

PrecursorKey SurfactantsSurfactant Ratio (NaOl:OA)Primary Outcome (Shape)Reference
Dehydrated Iron Stearate (3 chains)Sodium Oleate (NaOl), Oleic Acid (OA)1:1Nanocubes nih.gov
Dehydrated Iron Stearate (2 chains)Sodium Oleate (NaOl), Oleic Acid (OA)4:1Nanoplates nih.gov
Iron StearateOleic Acid (OA) onlyN/ASpherical Nanoparticles nih.gov

Role of Precursor Purity in Nanoparticle Formation

The purity of the iron(III) stearate precursor is a critical, though sometimes overlooked, parameter that has a striking effect on the reproducibility of the synthesis and the final morphology of the IONPs. Research has shown that syntheses using commercially available iron stearate can result in uniformly monodisperse triangular or cubic nanoparticles, whereas precursors synthesized and purified in a laboratory setting typically yield spherical nanoparticles under the same conditions. researchgate.net

Analysis of commercial-grade precursors often reveals the presence of impurities such as sodium stearate and/or sodium chloride (NaCl). researchgate.net These impurities can act as shape-directing agents by selectively adsorbing onto the growing nanoparticle surfaces, similar to the deliberate addition of surfactants like sodium oleate. This highlights the importance of characterizing precursor purity to understand and control nanoparticle growth mechanisms, as impurities can bias the final product, leading to unexpected shapes and sizes. researchgate.net

Polymer Additives and Modifiers

Beyond nanomaterials, iron(III) stearate is incorporated into polymers as an additive to alter their material properties, most notably their degradation characteristics.

Oxo-Biodegradation Agents for Polyolefinic Plastics (e.g., Polyethylene (B3416737), Polypropylene)

Iron(III) stearate is one of the most prominent pro-oxidant additives used to accelerate the degradation of polyolefinic plastics like polyethylene (PE) and polypropylene (B1209903) (PP). fz-juelich.deresearchgate.net These plastics are notoriously persistent in the environment due to their stable, non-polar polymer chains. The incorporation of a transition metal salt like iron(III) stearate introduces a catalyst that promotes oxo-degradation, a two-step process involving initial abiotic oxidation followed by biotic degradation. researchgate.netresearchgate.net

The iron(III) stearate initiates and accelerates the photo-oxidative (triggered by UV light) and thermo-oxidative (triggered by heat) degradation of the polymer. researchgate.netmdpi.comresearchgate.net This process involves the generation of free radicals, which leads to chain scission of the long polymer molecules. mdpi.com As the polymer chains are broken down into smaller, oxygen-containing fragments (such as carboxylic acids, ketones, and alcohols), the material becomes brittle and loses its mechanical integrity. mdpi.com These smaller, more hydrophilic molecules are then more accessible to microbial attack, facilitating the subsequent biodegradation phase. mdpi.com

The effectiveness of iron(III) stearate as a pro-degradant is concentration-dependent. Studies on linear low-density polyethylene (LLDPE) show that the rate of degradation, as measured by the formation of carbonyl groups and the reduction in molecular weight, increases with higher concentrations of iron stearate. mdpi.com The following table presents data on the mechanical properties of polypropylene blended with iron(III) stearate, demonstrating its effect as a pro-degradant.

Material CompositionTensile Strength (MPa)Elongation at Break (%)Reference
Pure Polypropylene (PP)31.211.5 researchgate.net
PP + 0.1% Iron Stearate30.110.9 researchgate.net
PP + 0.3% Iron Stearate28.510.1 researchgate.net
PP + 0.5% Iron Stearate27.99.6 researchgate.net
PP + 0.9% Iron Stearate26.88.9 researchgate.net

Influence on Polymer Degradation Kinetics and Mechanisms

Stearic acid iron(III) salt, also known as ferric stearate, is a well-documented pro-oxidant additive used to accelerate the degradation of various polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP). Its primary function is to initiate and hasten the photo-oxidative and thermo-oxidative degradation processes, which are the main pathways for the environmental breakdown of these materials. mdpi.comresearchgate.net

The mechanism of action for iron(III) stearate involves its participation in the initiation and propagation steps of the radical chain reactions that define polymer oxidation. Transition metal ions, such as Fe(III), can catalyze the decomposition of hydroperoxides (POOH), which are key intermediates in the oxidation process, into highly reactive radicals. This catalytic cycle significantly increases the rate of polymer chain scission and the formation of functional groups. mdpi.com

Key Mechanistic Steps:

Initiation: Iron(III) stearate can accelerate the generation of initial polymer radicals (P•) under the influence of heat or UV light.

Catalytic Decomposition of Hydroperoxides: The Fe(III) ions participate in redox cycles that break down hydroperoxides, which are unstable byproducts of oxidation. This process generates new radicals that propagate the degradation chain reaction. mdpi.com

Chain Scission and Cross-linking: The proliferation of radicals leads to both chain scission, which reduces the polymer's molecular weight, and cross-linking, which can alter its physical properties.

Formation of Oxygenated Groups: The degradation process results in the incorporation of oxygen-containing functional groups, such as carbonyls (C=O) and hydroxyls (-OH), into the polymer backbone. The concentration of these groups, often measured by the Carbonyl Index (CI), is a direct indicator of the extent of degradation.

Research has shown that while iron stearate is an effective pro-oxidant, its efficiency can differ based on the degradation conditions. It is considered a particularly potent photo-oxidant, meaning its degradation-accelerating effects are most pronounced in the presence of UV light. mdpi.comresearchgate.net In contrast, stearates of other transition metals like cobalt and manganese are reported to be highly effective in promoting both thermo-oxidative and photo-oxidative degradation. researchgate.net

The incorporation of iron(III) stearate leads to measurable changes in the physical and mechanical properties of the polymer over time. These changes are indicative of the degradation of the polymer matrix.

Table 1: Effects of Iron(III) Stearate on Polymer Properties During Degradation
PropertyObserved EffectMechanism/ReasonReferences
Molecular WeightSignificant decreaseDomination of chain scission reactions over cross-linking, breaking down the long polymer chains. mdpi.com
Tensile StrengthDecreasesReduction in molecular weight and introduction of defects in the polymer structure weaken the material. researchgate.net
Elongation at BreakDecreasesThe polymer becomes more brittle and less ductile as a result of chain scission and increased crystallinity. researchgate.net
Carbonyl Index (CI)IncreasesFormation of carbonyl groups (ketones, aldehydes, carboxylic acids) as a result of oxidation. mdpi.com
CrystallinityIncreasesShorter polymer chains, resulting from chain scission in the amorphous regions, can reorganize into crystalline structures. researchgate.net

Synergistic and Antagonistic Effects with Other Polymer Additives

The performance of iron(III) stearate as a pro-oxidant can be significantly influenced by the presence of other additives within the polymer formulation, leading to either synergistic (enhanced) or antagonistic (reduced) effects.

Synergistic Effects: A notable synergistic effect has been observed when iron(III) stearate is combined with certain amine compounds. Research has demonstrated that the combination of ferric stearate with stearyl amine or specific polymeric amines, such as those based on polyhedral oligomeric silsesquioxane (amino-POSS), can dramatically accelerate the thermal oxidation of polyolefins. mdpi.com This synergistic interaction is significant because iron stearate alone is a relatively mild thermal pro-oxidant compared to its effectiveness as a photo-oxidant. researchgate.netmdpi.com The addition of these amines enhances the decomposition of hydroperoxides, a critical step in thermal degradation, making the combined system much more potent. mdpi.com

Antagonistic Effects: Conversely, iron(III) stearate can exhibit antagonistic effects when used with conventional polymer stabilizers, such as antioxidants and light stabilizers. The fundamental purpose of stabilizers is to inhibit or slow down the degradation processes that pro-oxidants like iron(III) stearate are designed to promote.

Interaction with Antioxidants: Phenolic antioxidants and phosphites are designed to scavenge free radicals and decompose hydroperoxides non-radically. The presence of a pro-oxidant like iron(III) stearate, which promotes radical formation, creates a competitive environment. The pro-oxidant can consume the antioxidant, prematurely depleting the stabilizer package and reducing the polymer's long-term stability during processing or its intended service life. researchgate.netresearchgate.net

Discoloration: Interactions between metal stearates and phenolic antioxidants can lead to the formation of colored complexes, resulting in discoloration (e.g., yellowing or pinking) of the final product. researchgate.net This is a significant antagonistic effect from a quality control perspective.

Therefore, the formulation of polymers containing iron(III) stearate requires a careful balance. For applications where controlled degradation is desired, its synergy with co-additives like amines can be beneficial. In applications requiring long-term durability, its potential antagonism with essential stabilizers must be carefully managed or avoided.

Role in Lubricants and Friction Modification

Metallic stearates, including iron(III) stearate, are classified as metal soaps and are recognized for their lubricating properties. They function primarily as boundary lubricants, where they form a thin film on metal surfaces to prevent direct contact, thereby reducing friction and wear, especially under high pressure and temperature conditions. lubrication.expertwikipedia.org

The lubricating action of a metal stearate is attributed to its molecular structure: a polar metal head and a long, non-polar hydrocarbon tail. The polar head adsorbs onto the metal surface, while the non-polar tails form a low-shear-strength layer. When two surfaces slide past each other, the shearing occurs within this weaker lubricant layer rather than at the metal-metal interface.

In the field of powder metallurgy, metallic stearates are mixed with metal powders to act as lubricants during the compaction and ejection steps. They reduce the friction between the powder particles and between the powder and the die wall. Research on iron powder compacts has compared the performance of various stearates. While data for iron(III) stearate is not as common as for zinc or lithium stearates, studies on related compounds provide insight into their performance. For instance, coefficients of friction for stearate-lubricated systems are typically in the range of 0.05 to 0.15 under boundary lubrication conditions.

Table 2: Comparative Coefficient of Sliding Friction for Various Stearates on Iron Powder Compacts Against Die Steel
LubricantPin Load (kg)Coefficient of Sliding Friction (μ)References
Zinc Stearate (Type 1)150.124 researchgate.net
Zinc Stearate (Type 1)250.108 researchgate.net
Calcium Stearate250.068 researchgate.net
Lithium Stearate250.054 researchgate.net
Stearic Acid250.060 researchgate.net

*Note: Data for Iron(III) Stearate was not specified in the cited comparative study, but the table illustrates the typical performance range for metallic stearates in this application.

Iron(III) stearate may also be used as an extreme pressure (EP) additive in some lubricant formulations. lubrication.expertwikipedia.orgcnlubricantadditive.com EP additives are crucial in applications like gearboxes where pressures are so high that the liquid lubricant film can be squeezed out. Under these conditions, the additive chemically reacts with the metal surface at localized high-temperature spots to form a protective, sacrificial layer (e.g., iron sulfide, iron phosphate, or in this case, a complex iron soap film). This film prevents the welding and seizure of the moving parts.

Applications in Coatings and Pigment Dispersion (e.g., Paints, Inks)

Metallic stearates are multifunctional additives used in the paint and coatings industry to modify rheology, improve pigment dispersion, and impart specific surface properties. While zinc, calcium, and aluminum stearates are more commonly cited, the fundamental properties of iron(III) stearate suggest its utility in similar roles.

The primary functions of metallic stearates in coatings include:

Pigment Dispersion and Suspension: The amphiphilic nature of iron(III) stearate allows it to act as a dispersing agent. The stearate portion of the molecule adsorbs onto the surface of pigment particles, while the metallic end interacts with the resin/solvent system. This creates a steric barrier that prevents pigment particles from agglomerating or flocculating, which is critical for achieving uniform color, high gloss, and consistent viscosity.

Matting or Flattening Agent: In some formulations, finely powdered metallic stearates can scatter light at the surface of the dried paint film, reducing gloss and creating a matte or satin finish.

Sanding Aid: In applications like wood sealers and primers, metallic stearates act as lubricants, making the surface easier to sand. The soft, soapy nature of the stearate particles prevents the sandpaper from becoming clogged with abrasive coating dust.

Hydrophobicity and Water Resistance: The long hydrocarbon chains of the stearate molecule are inherently water-repellent (hydrophobic). Incorporating iron(III) stearate into a coating can enhance its ability to resist moisture, thereby improving durability and protecting the underlying substrate.

In ink formulations, the proper dispersion of pigments is essential for color strength, flow, and stability. While specific data on iron(III) stearate is limited in available literature, other metallic stearates are used to wet pigment surfaces and maintain a stable dispersion in the ink vehicle.

Stabilization of Emulsion Systems (e.g., Pickering Emulsions)

Iron(III) stearate is classified as an anionic surfactant with emulsifying properties. mdpi.com An emulsifier is a substance that stabilizes an emulsion, which is a mixture of two or more immiscible liquids (like oil and water). However, its primary application in emulsion stabilization, particularly for advanced systems like Pickering emulsions, appears to be indirect.

A Pickering emulsion is an emulsion that is stabilized by solid particles adsorbing to the interface between the two liquid phases, rather than by traditional surfactant molecules. frontiersin.orgoatext.comoatext.com These particles create a physical barrier that prevents droplets from coalescing.

Research in this area has heavily focused on the use of iron oxide nanoparticles (Fe₃O₄ NPs) as the stabilizing solid particles. oatext.comoatext.comresearchgate.net To make these nanoparticles effective stabilizers, their surface wettability must be tuned. This is often achieved by surface modification with long-chain carboxylic acids, such as oleic acid or stearic acid. oatext.comresearchgate.net The carboxylic acid head group anchors to the iron oxide surface, while the long hydrocarbon tail imparts hydrophobicity. By controlling the degree of surface coverage, the particles can be made to reside at the oil-water interface, providing exceptional stability to the emulsion.

Therefore, while stearic acid is a key component in creating the stabilizing particles, the stabilizer is technically the surface-modified iron oxide nanoparticle, not the pre-formed iron(III) stearate salt. The direct use of iron(III) stearate as the sole stabilizing particle for Pickering emulsions is not well-documented in the reviewed scientific literature. Its insolubility in water and solubility in certain organic solvents suggest it is highly hydrophobic, which would typically favor the formation of water-in-oil (W/O) emulsions if it were to function as a Pickering stabilizer. mdpi.com

Environmental Degradation Mechanisms and Polymer Interactions of Stearic Acid Iron Iii Salt

Photo-Oxidative Degradation Pathways in Polymeric Matrices

Photo-oxidative degradation is a primary mechanism for the breakdown of polymers exposed to sunlight and air. The process involves the combined action of light and oxygen, leading to the scission of polymer chains and a loss of mechanical integrity. wikipedia.org Iron(III) stearate (B1226849) is recognized as an effective photo-oxidation additive that significantly accelerates this process, particularly in polyolefins like polyethylene (B3416737). mdpi.comresearchgate.net

The incorporation of iron(III) stearate into a polymer matrix introduces a photosensitive species that facilitates the initiation of degradation. researchgate.net The process begins with the absorption of UV radiation, which can lead to the formation of free radicals. researchgate.net Iron(III) stearate accelerates the initiation of photo-oxidation by generating additional alkyl macroradicals. mdpi.comresearchgate.net

A key aspect of its function in the early stages of degradation is related to the chemical structure of the stearate ligand itself. Research using density functional theory (DFT) has shown that the carbon-hydrogen (C-H) bonds within the stearate ligand of the iron(III) stearate molecule have a lower dissociation energy compared to the C-H bonds in a polyethylene matrix. mdpi.com This makes the ligand more susceptible to dissociation under UV irradiation, a critical step that significantly contributes to the early behavior of photo-oxidative degradation. mdpi.com The iron salt's catalytic role facilitates the formation of these initial free radicals, which then propagate the degradation of the polymer's hydrocarbon backbone. researchgate.net

Once initiated, the degradation proceeds via a series of radical chain reactions. The dissociation of the C-H bonds in the iron(III) stearate ligand produces hydrogen radicals (H•) and carbon-centered radicals (FS-C•). mdpi.com These radicals play distinct and crucial roles in accelerating the breakdown of the polymer.

The highly reactive hydrogen radicals participate in the coupling reactions of primary alkyl macroradicals, which are formed by the UV-induced cleavage of carbon-carbon (C-C) bonds in the polymer backbone. mdpi.comresearchgate.net This process leads to a direct reduction in the molecular weight of the polymer, significantly increasing the initial rate of molecular weight decline. mdpi.comresearchgate.net

Simultaneously, the carbon-centered radicals generated from the stearate ligand can induce the formation of more secondary alkyl macroradicals within the polymer matrix through intermolecular radical transfer. mdpi.com This proliferation of radical sites shortens the time required for the polymer to enter the main oxidative degradation stage, thereby accelerating the entire degradation process. mdpi.com The metal ion itself, Fe(III), can also catalyze the decomposition of hydroperoxides (POOH) that form on the polymer chain, further propagating the radical reactions and leading to chain scission. wikipedia.orgresearchgate.netippi.ac.ir This catalytic cycle is a major contributor to the reduction of the polymer's molecular weight. researchgate.net

The following table summarizes the effect of iron(III) stearate on the molecular weight of Linear Low-Density Polyethylene (LLDPE) during the early stages of photo-oxidative degradation.

Table 1: Influence of Iron(III) Stearate on LLDPE Molecular Weight Reduction under UV Irradiation

SampleIrradiation Time (hours)Weight-Average Molecular Weight (Mw) ChangeKey Observation
Pure LLDPEEarly StageSlow reductionMolecular weight reduction is minimal in the initial phase without a pro-oxidant. mdpi.com
LLDPE with Iron(III) StearateEarly StageSignificantly increased rate of reductionGeneration of H radicals from the stearate ligand accelerates the reduction of molecular weight from the onset of irradiation. mdpi.com

Thermal Oxidative Degradation in Polymer Systems

In addition to photo-oxidation, iron(III) stearate can also participate in the thermal oxidative degradation of polymers, a process driven by heat in the presence of oxygen. While it is considered a more potent photo-oxidation aid, it still influences thermal degradation pathways. mdpi.comresearchgate.net Studies on high-density polyethylene (HDPE) have shown that the presence of iron(III) stearate accelerates thermal oxidation, as evidenced by a rapid increase in the carbonyl index, which measures the formation of carbonyl groups (C=O) due to oxidation. ippi.ac.ir

For instance, after 100 hours of thermo-oxidative aging at 90°C, the carbonyl index of an HDPE sample containing an oxidized polyethylene additive with iron(III) stearate increased from 1.03 to 6.37. ippi.ac.ir The mechanism involves the Fe³⁺ ion catalyzing the thermal decomposition of polymer hydroperoxides, which generates radicals and consequently produces carbonyl groups. ippi.ac.ir However, some research indicates that iron stearate alone, without UV light, is not sufficient to cause rapid thermal oxidation. Its effectiveness can be tremendously accelerated by the addition of co-additives like amines. mdpi.com It has also been noted that polyethylene containing iron(III) stearate possesses good processing stability, as the compound is not highly sensitive to thermo-oxidative degradation during manufacturing processes compared to other transition metal stearates. mdpi.com

Abiotic Degradation Processes in Environmental Contexts

In natural environmental settings, the degradation of polymers containing iron(III) stearate is primarily driven by abiotic factors, mainly photo-oxidation initiated by sunlight. mdpi.com The degradation process converts the long, hydrophobic polymer chains into shorter, oxygenated fragments, which is a critical prerequisite for subsequent biodegradation. researchgate.net The abiotic process effectively fragments the plastic material, increasing its surface area and incorporating polar functional groups like carboxylic acids. researchgate.net

The iron(III) stearate itself is subject to environmental interactions. While detailed studies on its specific abiotic degradation pathways in soil or water are limited, the iron component is expected to convert into various iron oxides and hydroxides, which are naturally abundant minerals. epa.govumn.edu The stearate portion, a long-chain fatty acid, is expected to be more readily biodegradable. The primary environmental role of iron(III) stearate is not its own degradation, but its function as a catalyst to break down persistent polymers into more environmentally benign smaller molecules. researchgate.net

Interaction with Polymer Morphology and Mechanical Properties during Degradation

The chemical degradation induced by iron(III) stearate has profound effects on the physical and mechanical properties of the host polymer. The scission of polymer chains, particularly in the amorphous regions, alters the material's morphology. researchgate.netresearchgate.net This chain scission can relieve constraints on the remaining polymer segments, allowing for reorganization and often leading to an increase in the degree of crystallinity, a phenomenon known as chemicrystallization. ippi.ac.irresearchgate.net

This alteration in morphology is directly linked to changes in mechanical properties. As degradation proceeds, polymers typically exhibit a significant loss of ductility and strength. researchgate.netresearchgate.net Key mechanical properties that are monitored to assess degradation include tensile strength and elongation-at-break. ippi.ac.ir

Tensile Strength: Research on polypropylene (B1209903) has shown that tensile strength is inversely proportional to the concentration of iron stearate, indicating that higher additive levels lead to faster strength reduction. researchgate.net

Elongation-at-Break: This property, which measures a material's ductility, decreases sharply during degradation. For HDPE films containing iron(III) stearate, a rapid decline in retained elongation-at-break is observed during thermal oxidation. ippi.ac.ir The material becomes increasingly brittle as polymer chains are broken. wikipedia.org

The following table presents data on the mechanical properties of polypropylene (PP) blended with varying concentrations of iron(III) stearate, demonstrating the impact of the pro-oxidant on the polymer's integrity.

Table 2: Effect of Iron(III) Stearate Concentration on the Mechanical Properties of Polypropylene

Sample (wt% FeSt₃ in PP)Tensile Strength (MPa)Elongation at Break (%)
0.1~34~12.5
0.3~33~11.0
0.5~32~10.0
0.7~31~9.0
0.9~30~8.0

Data derived from graphical representations in scientific literature. researchgate.net

The increase in crystallinity, coupled with the reduction in molecular weight, leads to a material that is harder but also more brittle and susceptible to fragmentation. researchgate.netresearchgate.net

Theoretical and Computational Investigations of Stearic Acid Iron Iii Salt Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comsapub.org It is based on the principle that the energy of a molecule is determined by its electron density. mdpi.com This approach allows for the calculation of various molecular properties and the study of chemical reactivity, including the breaking and formation of bonds. mdpi.com

In the context of iron(III) stearate (B1226849), DFT calculations can elucidate the nature of the bonding between the iron(III) ion and the stearate ligands. By modeling the system, researchers can analyze the electronic structure, such as the distribution of electron density and the nature of the molecular orbitals. youtube.com Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. sapub.org

DFT can be applied to model the reaction mechanisms involving iron(III) stearate, such as its formation or its role as a catalyst. The calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway. For instance, in studies of other iron complexes, DFT has been used to understand charge-transfer mechanisms, where electrons move from the ligand to the metal ion. researchgate.net For iron(III) stearate, this would involve the transfer of charge from the carboxylate group of the stearic acid to the iron(III) center.

Furthermore, DFT enables the analysis of the electronic states and charge distribution within the molecule. youtube.com This can reveal the oxidation state of the iron center and how electron density is shared with the stearate ligands, providing insights into the ionic versus covalent character of the Fe-O bonds. researchgate.net

Table 1: Representative Electronic Properties Calculable via DFT for Metal-Carboxylate Systems

PropertyDescriptionSignificance for Iron(III) Stearate
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; related to the reactivity of the stearate ligand. sapub.org
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; related to the reactivity of the iron(III) center.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Correlates with the chemical stability and reactivity of the complex. A smaller gap suggests higher reactivity. sapub.org
Mulliken Charge Distribution A method for estimating partial atomic charges.Determines the charge on the iron atom and oxygen atoms, indicating the degree of ionic bonding.
Bond Order A measure of the number of chemical bonds between two atoms.Quantifies the strength and nature of the iron-oxygen coordinate bonds.

Molecular Dynamics Simulations for Interfacial Phenomena and Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. nih.gov Nonequilibrium molecular dynamics (NEMD) simulations are particularly useful for studying the structure and frictional properties of molecules like stearic acid when adsorbed onto surfaces, such as iron or iron oxide. core.ac.ukscienomics.comresearchgate.net

Research using NEMD has extensively examined stearic acid films on iron surfaces to understand their role as friction modifiers and boundary lubricants. nih.gov These simulations model the interactions between the stearic acid molecules, the iron substrate, and any solvent present. nih.gov Key findings from such simulations reveal that stearic acid molecules form organized, adsorbed layers on the metal surface. nih.gov The carboxylic acid head groups show strong adsorption to the iron surface, which prevents the film from being squeezed out under pressure. core.ac.ukscienomics.com

The effectiveness of these films in reducing friction is highly dependent on the surface coverage. core.ac.ukscienomics.com Increased coverage generally leads to lower friction forces. core.ac.ukscienomics.comresearchgate.net This is attributed to the formation of solid-like films that create smooth interfaces with low resistance to sliding. core.ac.uk Simulations have also explored the impact of surface roughness, showing that while rougher surfaces lead to more disordered films, stearic acid remains effective at reducing friction compared to an unlubricated surface. scienomics.comresearchgate.net

MD simulations also provide insights into how solvents affect the adsorption process. For example, simulations have shown that solvents like hexadecane (B31444) can align on the surface, which increases the energy barrier for the adsorption of stearic acid, thus influencing the kinetics of film formation. nih.gov

Table 2: Findings from NEMD Simulations of Stearic Acid on Iron Surfaces

Parameter InvestigatedObservationImplication for Interfacial Performance
Effect of Surface Coverage Higher coverage results in lower lateral (friction) forces. core.ac.ukscienomics.comA more complete stearic acid film provides better lubrication and friction reduction.
Effect of Surface Roughness Increased roughness leads to more liquid-like, disordered films with slightly higher friction. scienomics.comresearchgate.netStearic acid films are effective lubricants on both smooth and nanoscopically rough surfaces.
Adsorption Strength Strong adsorption of carboxylic head groups to the iron surface. core.ac.ukscienomics.comPrevents direct contact of surfaces under pressure, ensuring boundary lubrication. core.ac.ukscienomics.comresearchgate.net
Friction Coefficient The presence of stearic acid significantly reduces the friction coefficient by over 40% compared to unlubricated iron surfaces. core.ac.ukDemonstrates the high efficiency of stearic acid as a boundary lubricant.

Computational Modeling of Coordination Chemistry and Complex Speciation

Computational modeling is a vital tool for understanding the coordination chemistry of metal complexes, including the various species that can form in solution. For iron(III) stearate, modeling can predict the geometry of the coordination complex, the stability of different potential structures, and the distribution of various species under different conditions.

The coordination environment around the iron(III) ion is a key area of investigation. Iron(III) can form complexes with various coordination numbers and geometries, often involving multiple stearate ligands. Computational models can determine the most stable (lowest energy) configuration, for example, whether the iron center is coordinated by four, five, or six oxygen atoms from the stearate carboxylate groups. Studies on other iron(III)-carboxylate complexes, such as those with gallic acid, have used DFT to predict ground-state spin multiplicities, charge distributions, and the oxidation states of the metal centers. researchgate.net

These models can also predict the formation of different species in solution. For instance, depending on the pH and concentration, iron(III) can form mononuclear, binuclear, or even larger polynuclear complexes with carboxylate ligands. sapub.org Computational methods can calculate the stability constants of these different species, helping to create a speciation diagram that shows which complex is dominant under specific conditions. sapub.org This is crucial for applications where the specific form of the iron complex determines its activity.

Modeling can also elucidate the structure of more complex arrangements, such as binuclear or heterovalent complexes. sapub.orgmdpi.com For example, models can predict the Fe-Fe distance in a binuclear complex and the nature of the bridging ligands (which could be stearate or other species like hydroxo groups). These structural details are critical for understanding the magnetic and electronic properties of the material.

Table 3: Aspects of Coordination Chemistry Investigated by Computational Modeling

Area of InvestigationComputational ApproachInformation Obtained for Iron(III) Stearate Systems
Complex Geometry Energy minimization calculations (e.g., using DFT).Predicts the 3D structure, bond lengths, and bond angles of the iron(III) coordination sphere.
Complex Stability Calculation of formation energies and stability constants.Determines the relative stability of different coordination geometries and stoichiometries (e.g., mono-, di-, tri-stearate complexes).
Speciation in Solution Thermodynamic modeling based on calculated stability constants.Predicts the distribution of various iron-stearate species as a function of pH, concentration, and temperature. sapub.org
Polynuclear Complexes Modeling of multi-center iron complexes.Investigates the structure and stability of binuclear or larger iron-stearate clusters. sapub.org

Future Research Directions and Unresolved Challenges Pertaining to Stearic Acid Iron Iii Salt

Elucidation of Complex Speciation and Polymorphism in Diverse Reaction Media

A primary challenge in the study of stearic acid iron(III) salt is the accurate characterization of its structure. Contrary to a simple monomeric formula, research indicates that iron(III) stearate (B1226849) exists as complex polynuclear structures. nih.gov, acs.org The precise nature of these structures, or their speciation, is highly dependent on the synthesis conditions. doi.org

The hydrolysis and condensation of the iron(III) chloride precursor solution play a critical role in determining the final structure of the stearate complex. nih.gov, acs.org Detailed characterization has revealed that products sold or synthesized as iron(III) stearate are often mixtures. For instance, one common form is a mixture containing a large polynuclear complex, [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St, alongside another complex, [Fe₃(μ₃-O)St₆·xH₂O]St, and free stearic acid. nih.gov, acs.org This variability is a significant hurdle, as commercially available iron stearate precursors often lack detailed information about their exact structure. researchgate.net

Furthermore, the phenomenon of polymorphism, common in metal carboxylates, presents an additional layer of complexity. nih.gov, researchgate.net The coordination environment of the iron centers and the arrangement of the stearate ligands can vary, leading to different crystalline forms with distinct properties. Future research must focus on developing robust analytical methodologies to definitively identify and quantify the various species present in a given sample. Advanced techniques are needed to map the structural transformations that occur in different reaction media, such as varying solvents or pH conditions, which is crucial for achieving reproducible results in subsequent applications. doi.org

Advanced Control over Nanoparticle Attributes via Rational Precursor Design

The most prominent application of iron(III) stearate is as a precursor in the thermal decomposition synthesis of iron oxide nanoparticles (IONPs). acs.org The molecular and three-dimensional structure of the iron stearate precursor has been shown to directly influence the size, shape, and composition of the resulting nanoparticles. nih.gov, acs.org This relationship forms the basis for "rational precursor design," an approach that aims to control nanoparticle attributes by carefully engineering the precursor's structure.

Research has demonstrated that the complexity of the iron(III) stearate precursor is key to this control. The use of precursors containing different polynuclear iron complexes allows for the synthesis of IONPs with tunable sizes, typically in the 4-16 nm range, and with low size dispersity. researchgate.net The nucleation mechanism is intricate, involving the melting of the precursor into nanoreactors, the formation of crystalline intermediates, and finally the nucleation of iron oxide. researchgate.net However, achieving precise and reproducible control remains a significant challenge. researchgate.net The final nanoparticle morphology—whether spherical, cubic, or another shape—is determined by a delicate interplay of thermodynamic and kinetic factors during the growth stage, which are themselves dictated by the precursor structure and reaction conditions. unizar.es

A major unresolved challenge is to establish clear, predictive relationships between specific precursor structures and the resulting nanoparticle characteristics. Future work should systematically investigate how variations in the precursor's polynuclearity, ligand coordination, and purity translate into specific nanoparticle sizes, crystal facets, and magnetic properties. This knowledge is essential for moving beyond empirical optimization to a truly predictive and rational design of functional nanomaterials. acs.org

Precursor/Synthesis ParameterInfluence on Nanoparticle AttributesResearch Finding
Precursor Structure Affects size, shape, and composition.Precursors with larger polynuclear complexes (e.g., FeSt₃) are used to produce larger (e.g., 20 nm) spherical nanoparticles. nih.govacs.orgresearchgate.net
Precursor Concentration Influences final particle size.The relationship is not monotonic; size may increase to a maximum and then decrease with rising precursor concentration, linked to the role of surfactants. rsc.org
Additives/Surfactants Enables control over particle shape.The use of specific additives can induce the formation of strongly faceted nanocrystals, such as cubes or octahedrons, instead of spheres. researchgate.net
Solvent Type Can alter nanoparticle composition.Solvents like squalene (B77637) can induce the reduction of the iron precursor, leading to core/shell structures. researchgate.net

Development of Novel Catalytic Systems and Expanded Reaction Scope

Iron-based catalysts are highly desirable for sustainable chemistry due to iron's abundance, low cost, and minimal toxicity compared to noble metals. nih.gov, researchgate.net Iron(III) stearate serves as a valuable precursor for creating catalytically active materials, typically iron oxide nanoparticles supported on various matrices. nih.gov These heterogeneous catalysts have shown promise in a range of organic transformations, including C-C coupling reactions (such as Heck, Suzuki, and Sonogashira), C-H activation, and selective oxidation reactions. nih.gov, researchgate.net

A significant challenge in this field is understanding the nature of the true catalytic species. In some cases, a molecular iron complex introduced as the catalyst may decompose in situ to form heterogeneous iron nanoparticles that are the actual active catalyst. rsc.org The interaction between the iron oxide nanoparticles and the support material is also critical, as these metal-support interactions can profoundly influence catalytic performance and selectivity. youtube.com, rsc.org

Future research should focus on two key areas: the design of more robust and recyclable catalytic systems and the expansion of the reaction scope. researchgate.net, nih.gov By controlling the properties of the nanoparticles through rational precursor design (as discussed in 9.2), it may be possible to develop catalysts with enhanced activity and selectivity for specific transformations. There is a need to explore new catalytic applications for these iron-based systems, moving into more complex and demanding chemical syntheses. Elucidating the precise reaction mechanisms on the catalyst surface will be crucial for designing next-generation systems that operate under milder, more environmentally friendly conditions. researchgate.net, researchgate.net

Catalytic Reaction TypeSubstratesCatalyst System
Heck, Suzuki, Sonogashira Coupling Aryl halides with alkenes, boronic acids, or alkynesPalladium complexes immobilized on iron oxide magnetic nanoparticles. nih.gov
Selective Oxidation Benzyl alcohols to benzaldehydesIron-based catalysts using O₂ or H₂O₂ as the oxidant. nih.gov
C-H Activation Various organic substratesHeterogeneous iron catalysts enabling direct functionalization. nih.gov
Acceptorless Dehydrogenation Primary alcohols and amines to form iminesIron(III) salen complexes, which may form heterogeneous iron particles. rsc.org

Comprehensive Understanding of Environmental Fate and Transformation Pathways

Iron(III) stearate is used commercially as a pro-oxidant additive in polymers like polyethylene (B3416737) to accelerate their degradation. researchgate.net, researchgate.net It acts as a photosensitizer, generating free radicals under UV irradiation that initiate the breakdown of polymer chains. researchgate.net While this application is intended to mitigate plastic pollution, it raises questions about the environmental fate and transformation of the iron stearate itself once it is released from the degrading plastic matrix.

The transformation of iron(III) stearate in the environment is expected to involve the degradation of its two main components. The stearate ligand, a long-chain fatty acid, is readily biodegradable. The iron component is generally considered environmentally benign and would likely be converted into stable iron oxides, similar to minerals found naturally in soils and sediments. nih.gov, nih.gov However, the degradation process is not fully understood. A significant unresolved challenge is to determine whether the use of such additives leads to complete mineralization of the plastic or contributes to the formation of persistent microplastics. researchgate.net

Comprehensive studies are needed to map the complete transformation pathways of iron(III) stearate in various environmental compartments, including soil and aquatic systems. Research should investigate its potential to leach from landfills, its transport mechanisms, and its interactions with biota. While iron itself has low toxicity, understanding the lifecycle of the entire compound and its degradation byproducts is essential to fully assess its environmental impact. wikipedia.org

Integration of Multi-Scale Modeling Approaches for Predictive Material Design

The inherent complexity of iron(III) stearate's speciation and its role in the nucleation and growth of nanoparticles make it an ideal candidate for study using computational modeling. Multi-scale modeling approaches offer a powerful tool to gain insights that are difficult to obtain through experimental methods alone and to guide the rational design of new materials.

At the quantum mechanical level, Density Functional Theory (DFT) can be used to investigate the electronic structure and stability of different polynuclear iron stearate complexes. nih.gov Such calculations can help predict which structures are most likely to form under specific synthesis conditions and can correlate properties of the precursor, like proton affinity, with the stability of the resulting complexes. nih.gov At a larger scale, molecular dynamics simulations can model the self-assembly of precursor molecules and their behavior in solution, providing insights into the formation of the "nanoreactors" observed during thermal decomposition. researchgate.net

The primary challenge is the computational cost and complexity of accurately modeling these large, dynamic systems. nih.gov However, the potential benefits are substantial. By integrating modeling across different scales—from the electronic structure of the precursor to the macroscopic properties of the final nanoparticles—it may become possible to predictively design iron stearate precursors that yield nanoparticles with precisely tailored attributes for specific applications in catalysis or other fields. researchgate.net This predictive capability would represent a paradigm shift from the current, largely empirical, approach to material synthesis.

Q & A

Q. How can the composition of stearic acid iron(III) salt be quantitatively determined using redox titration?

  • Methodological Answer : Employ permanganate (KMnO₄) titration under acidic conditions to quantify oxalate or iron content. For example, dissolve the salt in sulfuric acid to reduce Fe³⁺ to Fe²⁺, then titrate with standardized KMnO₄. The endpoint is marked by a persistent pink color due to excess permanganate. Calculate Fe³⁺ content using stoichiometry from the reaction: 5Fe2++MnO4+8H+5Fe3++Mn2++4H2O5\text{Fe}^{2+} + \text{MnO}_4^- + 8\text{H}^+ \rightarrow 5\text{Fe}^{3+} + \text{Mn}^{2+} + 4\text{H}_2\text{O} .
  • Validation : Replicate titrations to minimize systematic errors, and compare results with gravimetric analysis for consistency .

Q. What synthetic routes are effective for preparing this compound in high purity?

  • Methodological Answer : Use a two-step process:

Precipitation : React Fe³⁺ salts (e.g., FeCl₃) with sodium stearate in aqueous ethanol. Adjust pH to 3–4 to favor Fe³⁺-stearate complex formation .

Oxidation Control : Slowly add H₂O₂ to ensure complete oxidation of Fe²⁺ impurities, if present, and avoid side reactions. Monitor temperature (<40°C) to prevent peroxide decomposition .

  • Purification : Wash precipitates with hot deionized water to remove unreacted ions, and dry under vacuum to avoid hygroscopic interference .

Q. How can infrared (IR) spectroscopy differentiate this compound from its precursors?

  • Methodological Answer : Compare IR spectra of the product with FeCl₃ and stearic acid. Key differences include:
  • Carboxylate Stretching : A shift from ~1700 cm⁻¹ (free COOH in stearic acid) to ~1540–1650 cm⁻¹ (asymmetric COO⁻ stretch in the Fe³⁺ complex).
  • Metal-Oxygen Bonds : A broad band at 400–600 cm⁻¹ for Fe–O coordination .
    • Validation : Use KBr pellets for sample preparation and baseline correct spectra to minimize noise .

Advanced Research Questions

Q. What experimental strategies mitigate co-precipitation of mixed iron-oxalate-stearate complexes during synthesis?

  • Methodological Answer : Optimize ligand-to-metal ratios (e.g., 3:1 stearate:Fe³⁺) to favor monophasic product formation. Use chelating agents (e.g., oxalate) to competitively bind Fe²⁺ impurities, which are then removed via filtration .
  • Characterization : Perform X-ray diffraction (XRD) to confirm crystallographic purity and Mössbauer spectroscopy to identify Fe³⁺ oxidation states .

Q. How does the thermal stability of this compound compare to other iron carboxylates?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert atmosphere (N₂ or Ar) with a heating rate of 10°C/min. Compare decomposition profiles:
  • This compound typically decomposes in two stages: ligand loss (~200–300°C) and Fe₂O₃ residue formation (>500°C).
  • Contrast with iron oxalate, which decomposes at lower temperatures (~160°C) due to weaker Fe–O bonds .
    • Data Interpretation : Use Kissinger analysis to calculate activation energy for decomposition and correlate with ligand binding strength .

Q. What mechanistic insights explain the ligand-exchange behavior of this compound in polymer matrices?

  • Methodological Answer : Use dynamic mechanical analysis (DMA) to study composite films. For example, blend the salt with polyvinyl chloride (PVC) and monitor changes in glass transition temperature (Tg). Stearate ligands may plasticize PVC by disrupting polymer chains, while Fe³⁺ crosslinks increase rigidity .
  • Advanced Techniques : Pair with small-angle X-ray scattering (SAXS) to observe nanoscale Fe³⁺ cluster dispersion .

Q. How can computational modeling predict the solubility product (KspK_{sp}) of this compound in nonpolar solvents?

  • Methodological Answer : Apply density functional theory (DFT) to calculate solvation energies. Parameterize models using experimental solubility data in hexane or toluene. Key factors include:
  • Ligand Packing Density : Longer stearate chains reduce solubility via van der Waals interactions.
  • Counterion Effects : Compare with Na⁺ or K⁺ stearates, which exhibit higher solubility due to weaker ion pairing .
    • Validation : Cross-check predictions with UV-Vis spectroscopy to measure saturation concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.